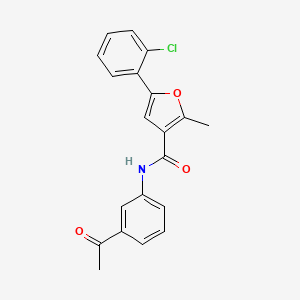
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide, commonly known as ACF, is a synthetic compound that belongs to the class of furan carboxamides. ACF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用机制
The mechanism of action of ACF is not fully understood, but it is believed to act through multiple pathways. ACF has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. ACF has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Moreover, ACF has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
ACF has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ACF has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. Moreover, ACF has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
实验室实验的优点和局限性
ACF has several advantages for lab experiments. It is a stable and easily synthesizable compound with a high purity. ACF has been extensively studied in various scientific research fields, and its mechanism of action is well-understood. However, ACF also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in in vivo studies. Moreover, ACF has not been extensively evaluated for its toxicity, which may limit its use in clinical applications.
未来方向
Future research on ACF should focus on its potential applications in drug discovery and chemical biology. ACF has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, and further studies should be conducted to evaluate its efficacy in vivo. In addition, ACF should be evaluated for its potential toxicity and side effects to determine its safety for clinical applications. Moreover, future research should focus on the synthesis of ACF derivatives with improved solubility and efficacy.
合成方法
The synthesis of ACF involves the reaction of 2-methyl-5-(2-chlorophenyl)furan-3-carboxylic acid with 3-acetyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields ACF as a white crystalline solid with a purity of over 95%.
科学研究应用
ACF has shown potential applications in various scientific research fields. It has been extensively studied in medicinal chemistry for its anti-inflammatory, anti-cancer, and anti-viral activities. ACF has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, ACF has been evaluated for its anti-viral activity against the influenza virus and hepatitis C virus.
属性
IUPAC Name |
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-12(23)14-6-5-7-15(10-14)22-20(24)17-11-19(25-13(17)2)16-8-3-4-9-18(16)21/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJQABVCBLIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

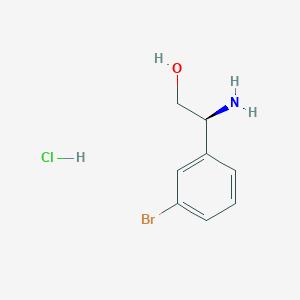
![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)
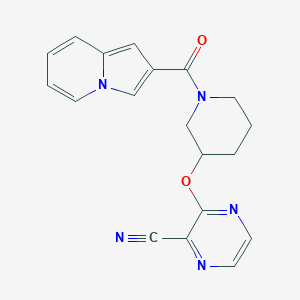
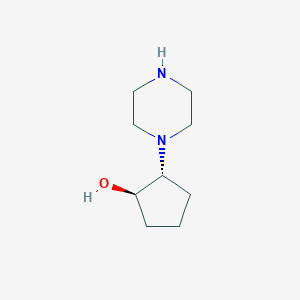
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)
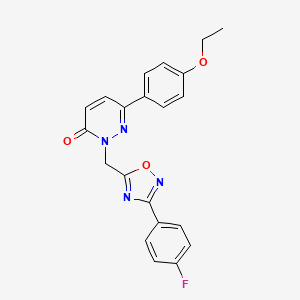
![3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide](/img/structure/B2884193.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)
![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)